![molecular formula C13H17NO2 B14688448 Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate CAS No. 33213-06-8](/img/structure/B14688448.png)
Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2,4-dimethyl-8-bicyclo[420]octa-1,3,5-trienyl)carbamate is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of a bicyclo[420]octa-1,3,5-triene core, which is a fused ring system with notable stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate typically involves the reaction of 2,4-dimethylbicyclo[4.2.0]octa-1,3,5-triene with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency and selectivity. The final product is typically purified through techniques like column chromatography or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the ethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate can be compared with other similar compounds, such as:
Bicyclo[4.2.0]octa-1,3,5-triene: Shares the same bicyclic core but lacks the carbamate group, resulting in different chemical properties and reactivity.
2,4-Dimethylbicyclo[4.2.0]octa-1,3,5-triene: Similar structure but without the ethyl carbamate group, leading to variations in its applications and biological activity.
The uniqueness of this compound lies in its combination of the bicyclic core and the ethyl carbamate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
33213-06-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)14-11-7-10-6-8(2)5-9(3)12(10)11/h5-6,11H,4,7H2,1-3H3,(H,14,15) |
InChI Key |
NBRZMLKLXHCZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CC2=CC(=CC(=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




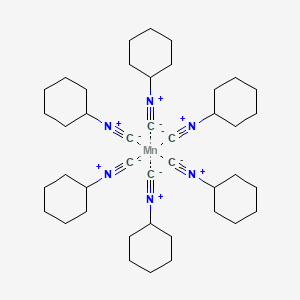


![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
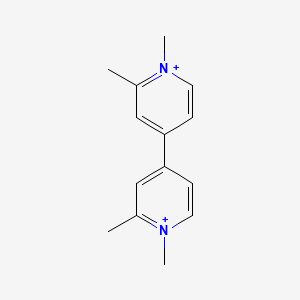
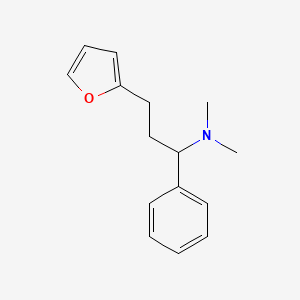
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
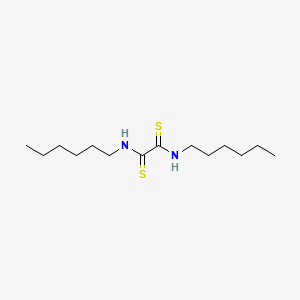


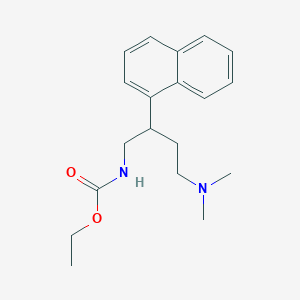
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
